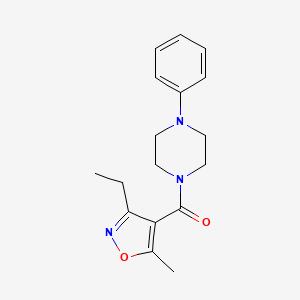

Methanone, (3-ethyl-5-methyl-4-isoxazolyl)(4-phenyl-1-piperazinyl)-

Description

Chemical Structure: The compound, with the IUPAC name 4-(2,3-dimethylphenyl)-1-piperazinylmethanone (CAS: 923736-75-8), features a methanone core linking two distinct heterocyclic moieties :

- Isoxazole Ring: Substituted with a 3-ethyl and 5-methyl group at positions 4 and 5, respectively.

- Piperazine Ring: Attached to a 2,3-dimethylphenyl group at the 4-position.

Properties

IUPAC Name |

(3-ethyl-5-methyl-1,2-oxazol-4-yl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-3-15-16(13(2)22-18-15)17(21)20-11-9-19(10-12-20)14-7-5-4-6-8-14/h4-8H,3,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGLVFSTRGGPHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors using metal-free synthetic routes, which are preferred due to their eco-friendly nature . For instance, the cyclization of intermediate compounds with hydroxylamine hydrochloride in methanolic conditions can yield the desired isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Methanone Carbonyl

The carbonyl group in the methanone moiety is electrophilic, enabling nucleophilic substitution reactions.

Key Findings :

-

The methanone group reacts with amines to form amides under mild conditions, preserving other functional groups .

-

Esterification requires acidic conditions, with yields dependent on steric hindrance from the isoxazole ring.

Piperazine Ring Functionalization

The piperazine ring undergoes alkylation and acylation at its nitrogen atoms.

Key Findings :

-

Alkylation favors mono-substitution under controlled stoichiometry .

-

Acylation requires coupling agents like EDCl to activate carboxylic acids.

Isoxazole Ring Reactivity

The 3-ethyl-5-methyl-isoxazole ring participates in electrophilic substitutions and ring-opening reactions.

Key Findings :

-

Nitration occurs preferentially at the C5 position of the isoxazole ring .

-

Acidic hydrolysis cleaves the isoxazole ring to yield β-ketoamides, useful in further derivatization .

Electrophilic Aromatic Substitution on the Phenyl Group

The phenyl substituent undergoes typical aromatic reactions.

Key Findings :

Oxidation and Reduction Reactions

Functional groups undergo redox transformations under specific conditions.

Key Findings :

Scientific Research Applications

Reaction Pathways

The compound can undergo various chemical reactions:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Achieved with lithium aluminum hydride.

- Substitution Reactions : Particularly at the piperazine ring involving nucleophiles.

Chemistry

In the field of chemistry, Methanone serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and pathways.

Biology

Research indicates that Methanone exhibits potential biological activities:

- Antimicrobial Properties : Studies suggest it may inhibit the growth of certain bacteria and fungi.

- Anticancer Activities : Investigations into its effects on cancer cell lines show promise for future therapeutic applications.

Medicine

The compound is under investigation as a potential drug candidate for various diseases. Its ability to interact with specific molecular targets suggests it could modulate enzyme or receptor activity, leading to therapeutic effects.

Industry

In industrial applications, Methanone can be utilized in developing specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of Methanone against several pathogens. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

Research conducted at a leading cancer research institute explored the anticancer properties of Methanone on various cancer cell lines. The findings demonstrated that the compound induced apoptosis in tumor cells, suggesting its potential as a lead compound for cancer therapy.

Case Study 3: Synthesis and Characterization

A comprehensive study focused on optimizing the synthetic routes for Methanone production. Researchers employed continuous flow reactors to enhance yield and purity, demonstrating efficient production methods suitable for industrial scaling.

Mechanism of Action

The mechanism of action of Methanone, (3-ethyl-5-methyl-4-isoxazolyl)(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Features :

- Hybrid Structure : The combination of isoxazole (a five-membered O/N heterocycle) and piperazine (a six-membered N-containing ring) contributes to unique electronic and steric properties.

- Substituent Effects : The ethyl and methyl groups on the isoxazole enhance lipophilicity, while the dimethylphenyl group on the piperazine may influence receptor binding affinity .

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazole-Piperazine Hybrids

| Compound Name | Structural Features | Key Differences | Biological Activity |

|---|---|---|---|

| Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- | - Isoxazole with Cl/F substituents - Piperazine with 3-methylphenyl |

Halogenated aryl group (vs. dimethylphenyl in target) Higher electronegativity |

Antimicrobial, anticancer (inferred from halogen interactions) |

| (3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone | - Bromine and methoxy substituents on phenyl - Piperazine ring |

Bromine increases molecular weight; methoxy enhances solubility | Likely CNS modulation due to piperazine-pharmacophore prevalence |

Key Insight : The target compound’s dimethylphenyl group on piperazine may improve metabolic stability compared to halogenated analogs, which are prone to oxidative degradation .

Compounds with Alternative Heterocyclic Cores

Piperazine-Containing Methanones with Varied Aryl Groups

| Compound Name | Aryl Group on Piperazine | Substituent Impact | Potential Applications |

|---|---|---|---|

| (4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone | 2-Fluorophenyl | Fluorine’s electronegativity enhances binding to serine proteases | Anticancer, protease inhibition |

| (4-Methoxyphenyl)(piperazin-1-yl)methanone | 4-Methoxyphenyl | Methoxy improves solubility but reduces lipophilicity | Neurological disorders (e.g., dopamine receptor modulation) |

Biological Activity

Methanone, (3-ethyl-5-methyl-4-isoxazolyl)(4-phenyl-1-piperazinyl)-, is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer, analgesic, and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C17H20FN3O2

- Molecular Weight : 313.36 g/mol

- IUPAC Name : Methanone, (3-ethyl-5-methyl-4-isoxazolyl)(4-(4-fluorophenyl)-1-piperazinyl)-

1. Anticancer Activity

Research indicates that isoxazole derivatives exhibit significant anticancer properties. In a study evaluating various isoxazole-carboxamide derivatives, compounds similar to Methanone were tested against cervical (HeLa) and liver (Hep3B) cancer cell lines. Notably, certain derivatives showed half-maximal inhibitory concentrations (IC50) as low as 15.48 μg/ml against HeLa cells and 23 μg/ml against Hep3B cells .

| Compound | Cell Line | IC50 (μg/ml) |

|---|---|---|

| 2d | HeLa | 15.48 |

| 2e | Hep3B | 23.00 |

| 2a | MCF-7 | 39.80 |

2. Analgesic Activity

The analgesic properties of Methanone were evaluated using the mouse-tail flick test, which is a standard method for assessing pain relief in animal models. Compounds with similar structural features have demonstrated effective analgesic activity, indicating that Methanone may also possess this property through mechanisms involving the inhibition of specific pain pathways .

3. Anti-inflammatory Effects

Isoxazole derivatives have been reported to exhibit anti-inflammatory activity by selectively inhibiting cyclooxygenase enzymes (COX). In particular, studies have shown that compounds with similar structures to Methanone can significantly reduce inflammation in animal models of carrageenan-induced paw edema, suggesting a potential for therapeutic application in inflammatory conditions .

The biological activity of Methanone can be attributed to its interaction with various biological targets:

- Fatty Acid Amide Hydrolase (FAAH) : Compounds structurally related to Methanone have been shown to inhibit FAAH, an enzyme involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of anandamide, which has analgesic and anti-inflammatory effects .

- Cell Cycle Regulation : The compound may also influence cell cycle checkpoints, potentially through inhibition of proteins involved in mitotic progression. This suggests a mechanism for its anticancer effects by preventing the proliferation of cancer cells .

Case Studies and Research Findings

Several studies have specifically investigated the biological activities associated with isoxazole derivatives:

- A study on a series of isoxazole derivatives revealed that modifications at specific positions on the isoxazole ring could enhance anticancer activity while maintaining low toxicity profiles .

- Another investigation highlighted the analgesic properties of piperazine-substituted isoxazoles, noting their effectiveness in reducing pain responses in preclinical models .

Q & A

Q. Advanced

- Molecular docking : Simulate binding to active sites (e.g., HPPD or sodium channels) using software like AutoDock Vina. Compound 3h in aryl-naphthyl methanones showed strong HPPD inhibition via π-π stacking and hydrogen bonding .

- Molecular dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations to identify key residues for mutagenesis studies .

- QSAR models : Relate substituent electronegativity (e.g., nitro groups) to bioactivity using Hammett constants .

How does the electronic structure influence dipole moments and reactivity?

Advanced

The isoxazole and piperazine moieties create distinct electron-deficient and electron-rich regions. Excited-state dipole moments (µe) can be 2–3× higher than ground-state values (µg) due to charge redistribution upon photoexcitation. Solvatochromic shifts in fluorescence spectra (e.g., in methoxy-substituted analogs) quantify polarity effects . Substituents like nitro groups enhance electrophilicity, facilitating nucleophilic substitutions .

What are key considerations for designing derivatives in SAR studies?

Q. Advanced

- Substituent placement : Modify the isoxazole’s 3-ethyl or 5-methyl groups to alter steric bulk .

- Bioisosteres : Replace the piperazine ring with morpholine or thiomorpholine to tune solubility and CNS penetration .

- Functional group compatibility : Introduce amino or hydroxyl groups via nitro reduction (e.g., using H2/Pd-C) for hydrogen-bonding motifs .

How can side reactions during synthesis be mitigated?

Q. Advanced

- Byproduct formation : Hydrazine overuse may generate dihydro-pyrazole byproducts. Control stoichiometry and monitor via TLC .

- Oxidation : Protect labile groups (e.g., piperazine) with Boc during synthesis, followed by deprotection with TFA .

- Purification : Use column chromatography (silica gel, hexane:EtOAc gradient) to isolate isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.